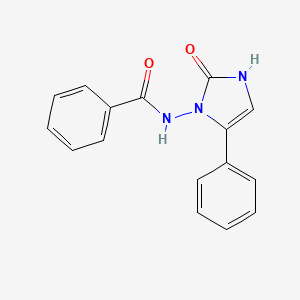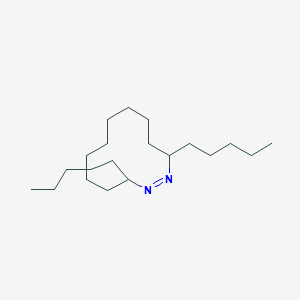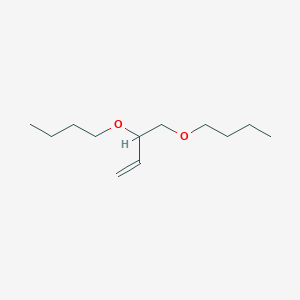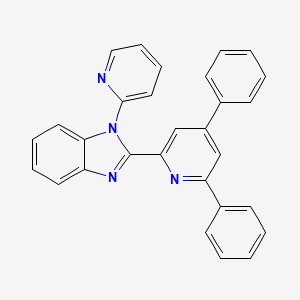
2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it a subject of study for various applications, including its potential use in organic electronics and as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form the benzimidazole core. This is followed by the introduction of the diphenylpyridinyl groups through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, organolithium compounds, inert atmosphere, low to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction could lead to partially or fully hydrogenated products
Scientific Research Applications
2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole varies depending on its application:
In Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes. The nitrogen atoms in the pyridine and benzimidazole rings play a crucial role in binding to the metal centers.
In Biological Systems: The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenylpyridin-2-yl)-1H-benzimidazole: Lacks the additional pyridin-2-yl group, resulting in different chemical and physical properties.
1-(pyridin-2-yl)-1H-benzimidazole: A simpler structure with fewer aromatic rings, leading to different reactivity and applications.
Uniqueness
2-(4,6-Diphenylpyridin-2-yl)-1-(pyridin-2-yl)-1H-benzimidazole is unique due to its combination of multiple aromatic rings and nitrogen atoms, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific coordination chemistry and electronic characteristics.
Properties
CAS No. |
88047-41-0 |
|---|---|
Molecular Formula |
C29H20N4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(4,6-diphenylpyridin-2-yl)-1-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C29H20N4/c1-3-11-21(12-4-1)23-19-25(22-13-5-2-6-14-22)31-26(20-23)29-32-24-15-7-8-16-27(24)33(29)28-17-9-10-18-30-28/h1-20H |
InChI Key |
CANZPXFLMYJNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC4=CC=CC=C4N3C5=CC=CC=N5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Hexyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14388405.png)
![5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14388406.png)
![2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate](/img/structure/B14388409.png)
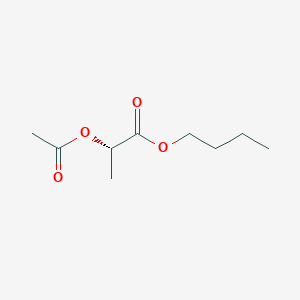
![{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid](/img/structure/B14388430.png)
![7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14388431.png)
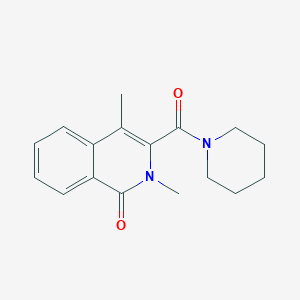

![N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine](/img/structure/B14388457.png)
![3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14388464.png)
